molecular formula C13H13AuClP B1591536 Chloro(methyldiphenylphosphine)gold(I) CAS No. 38686-38-3

Chloro(methyldiphenylphosphine)gold(I)

Cat. No.: B1591536
CAS No.: 38686-38-3
M. Wt: 432.63 g/mol
InChI Key: CAOYFWWUVVBZOV-UHFFFAOYSA-M
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Description

Chloro(methyldiphenylphosphine)gold(I) is an organogold compound with the molecular formula C₁₃H₁₃AuClP. It is a gold(I) complex where the gold atom is coordinated to a chloro ligand and a methyldiphenylphosphine ligand. This compound is known for its applications in catalysis and as a precursor for the synthesis of other gold complexes .

Scientific Research Applications

Chloro(methyldiphenylphosphine)gold(I) has several scientific research applications, including:

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

Chloro(methyldiphenylphosphine)gold(I) can be synthesized through the reaction of gold(I) chloride (AuCl) with methyldiphenylphosphine (PPh₂Me). The reaction typically takes place in an inert atmosphere to prevent oxidation and is often carried out in a solvent such as dichloromethane or toluene. The reaction is usually conducted at room temperature, and the product is obtained by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for Chloro(methyldiphenylphosphine)gold(I) are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes using larger reaction vessels, maintaining strict control over reaction conditions, and employing purification techniques such as column chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Chloro(methyldiphenylphosphine)gold(I) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include iodine for oxidative addition, thiols for substitution reactions, and various ligands for coordination reactions. These reactions are typically carried out under inert conditions to prevent oxidation and at controlled temperatures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include gold(III) complexes, substituted gold(I) complexes, and various coordination complexes. These products are often used as intermediates in further chemical synthesis or as catalysts in various reactions .

Comparison with Similar Compounds

Chloro(methyldiphenylphosphine)gold(I) can be compared with other gold(I) phosphine complexes such as Chloro(triphenylphosphine)gold(I) and Chloro(triethylphosphine)gold(I). While these compounds share similar structural features, Chloro(methyldiphenylphosphine)gold(I) is unique in its specific ligand environment, which can influence its reactivity and stability. The methyldiphenylphosphine ligand provides a different electronic and steric environment compared to triphenylphosphine or triethylphosphine, leading to variations in catalytic activity and biological interactions .

List of Similar Compounds

Properties

IUPAC Name

chlorogold;methyl(diphenyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13P.Au.ClH/c1-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13;;/h2-11H,1H3;;1H/q;+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAOYFWWUVVBZOV-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(C1=CC=CC=C1)C2=CC=CC=C2.Cl[Au]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13AuClP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60578174
Record name Chlorogold--methyl(diphenyl)phosphane (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60578174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38686-38-3
Record name Chlorogold--methyl(diphenyl)phosphane (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60578174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 38686-38-3
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Chloro(methyldiphenylphosphine)gold(I)
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Chloro(methyldiphenylphosphine)gold(I)

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